3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azabicyclo[2.2.2]octane moiety through an oxygen atom. This intricate structure imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3-(trifluoromethyl)pyridine derivative, which can be achieved through the trifluoromethylation of pyridine using reagents like trifluoromethyl iodide and a suitable catalyst. The resulting intermediate is then subjected to nucleophilic substitution reactions to introduce the azabicyclo[2.2.2]octane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the azabicyclo[2.2.2]octane moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azabicyclo[2.2.2]octane moiety provides structural rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane: shares structural similarities with other trifluoromethylated pyridine derivatives and azabicyclo[2.2.2]octane analogs.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.
2-Pyrrolidin-2-ylpyridine: Another pyridine derivative with a different bicyclic structure.
Uniqueness
The unique combination of the trifluoromethyl group, pyridine ring, and azabicyclo[2.2.2]octane moiety in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-2-1-5-17-12(10)19-11-8-18-6-3-9(11)4-7-18/h1-2,5,9,11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRCTVWTHVECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.